molecular formula C16H13N5O5 B1225132 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide

Cat. No. B1225132
M. Wt: 355.3 g/mol
InChI Key: XHFWWPFWSUJCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide is a member of benzimidazoles.

Scientific Research Applications

  • Antimicrobial Activity : A number of studies have synthesized and tested derivatives of benzimidazole, which include N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide, for their antimicrobial properties. For instance, Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial activity, finding that some compounds showed significant activity against Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017). Similarly, Fahmy et al. (2001) reported the synthesis of 2-methylbenzimidazole incorporated into different heterocycles, noting considerable antimicrobial activity against gram-positive and negative bacteria and yeast (Fahmy et al., 2001).

  • Synthesis and Characterization : Dinçer (2002) studied the reduction of dinitrobenzimidazoles to explore the effects of nitro groups present in the benzimidazole ring. This research contributes to understanding the chemical properties and potential modifications of benzimidazole derivatives (Dinçer, 2002). Chaudhary et al. (2011) synthesized N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and investigated their antibacterial and entomological activities (Chaudhary et al., 2011).

  • Pharmacological Applications : Research by Bassyouni et al. (2012) synthesized novel benzimidazole derivatives and evaluated their in vitro antimicrobial activity against several pathogenic bacterial strains. This study shows the potential pharmacological applications of benzimidazole derivatives (Bassyouni et al., 2012).

  • Molecular Modeling and Structural Analysis : Karayel (2021) conducted a detailed study of the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives, including molecular docking studies to understand their mechanism of action (Karayel, 2021).

properties

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide

Molecular Formula

C16H13N5O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C16H13N5O5/c22-16(10-7-11(20(23)24)9-12(8-10)21(25)26)17-6-5-15-18-13-3-1-2-4-14(13)19-15/h1-4,7-9H,5-6H2,(H,17,22)(H,18,19)

InChI Key

XHFWWPFWSUJCDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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